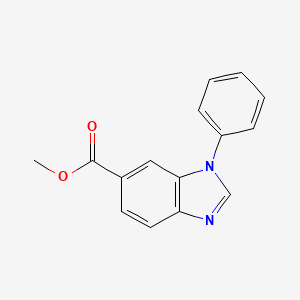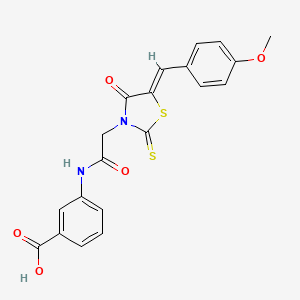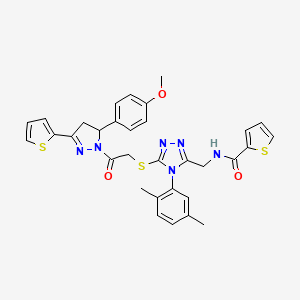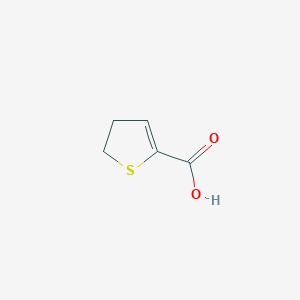
Methyl 1-phenylbenzoimidazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-phenylbenzoimidazole-6-carboxylate” is an organic compound with the chemical formula C15H12N2O2 . It belongs to the class of heterocyclic compounds known as benzoimidazoles.
Synthesis Analysis
“Methyl 1-phenylbenzoimidazole-6-carboxylate” can be prepared by a reaction between 1-phenylbenzimidazole-6-carboxylic acid and thionyl chloride in the presence of methanol. The resulting product can be purified by recrystallization.Molecular Structure Analysis
The molecular structure of “Methyl 1-phenylbenzoimidazole-6-carboxylate” includes a total of 36 bonds. There are 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 Imidazole .Physical And Chemical Properties Analysis
“Methyl 1-phenylbenzoimidazole-6-carboxylate” is a white or off-white powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular weight of 252.26798 .Applications De Recherche Scientifique
Benzimidazole Derivatives in Scientific Research
Anticancer and Antimicrobial Activities : Benzimidazole derivatives, including Methyl 1-phenylbenzoimidazole-6-carboxylate, often exhibit significant biological activities. For instance, Knoevenagel condensation products, including benzimidazole derivatives, have shown remarkable anticancer activity, indicating their potential in drug discovery and development for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Agricultural Fungicides and Anticancer Properties : Some benzimidazole derivatives have been used as potent agricultural fungicides while also showing promise as anticancer agents. This dual role underscores the compound's versatile biological effects and potential therapeutic applications (Goyal, Sharma, Arya, Sharma, Gupta, & Sharma, 2018).
Environmental and Toxicity Concerns : With the increased use of benzimidazole derivatives, including for industrial applications, understanding their environmental impact and toxicity becomes crucial. Studies suggest that some derivatives like 1-ethyl-3-methylimidazolium acetate, used as solvents for biopolymers, are relatively safe but require comprehensive toxicity assessments before large-scale industrial use (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Optoelectronic Materials : Benzimidazole derivatives, including quinazolines and pyrimidines, have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices, highlighting the potential of Methyl 1-phenylbenzoimidazole-6-carboxylate in this area (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 1H-indazole-6-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
methyl 3-phenylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-13-14(9-11)17(10-16-13)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGOZIXLFQUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenylbenzoimidazole-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2573767.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride](/img/structure/B2573768.png)
![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)

![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)
![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)


![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B2573782.png)
![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)
